[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
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Overview
Description
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes amino acids, carbamoyl groups, and a pyridinyl disulfide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and disulfide bond formation. The key steps include:
Protection of Amino Groups: Protecting the amino groups of the amino acids to prevent unwanted reactions.
Peptide Bond Formation: Coupling the protected amino acids using coupling reagents like EDCI or DCC.
Deprotection: Removing the protecting groups to reveal the free amino groups.
Disulfide Bond Formation: Introducing the pyridinyl disulfide moiety through a disulfide exchange reaction.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the peptide bond formation steps, followed by large-scale purification techniques such as HPLC or crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound can be used to study protein-protein interactions, as the disulfide bond can form reversible covalent links with cysteine residues in proteins.
Medicine
In medicine, the compound has potential applications as a drug delivery agent due to its ability to form stable yet reversible bonds with biological molecules. It can also be used in the design of enzyme inhibitors or as a scaffold for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as biocompatibility or enhanced stability.
Mechanism of Action
The mechanism of action of [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves its interaction with biological molecules through its functional groups. The disulfide bond can undergo exchange reactions with thiol groups in proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with a similar disulfide bond that plays a crucial role in cellular redox balance.
Cystamine: A disulfide-containing compound used in the treatment of certain genetic disorders.
N-acetylcysteine: A thiol-containing compound with antioxidant properties.
Uniqueness
The uniqueness of [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate lies in its combination of amino acid residues and the pyridinyl disulfide moiety, which provides it with distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C26H37N7O5S2 |
---|---|
Molecular Weight |
591.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33-20(6-5-13-30-25(28)36)23(34)32-19-10-8-18(9-11-19)16-38-26(37)31-14-15-39-40-21-7-3-4-12-29-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H,31,37)(H,32,34)(H,33,35)(H3,28,30,36)/t20-,22-/m0/s1 |
InChI Key |
YMBCOKQFJNGLRV-UNMCSNQZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)N |
Origin of Product |
United States |
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